6-Amino-2-(3-methoxypropyl)-2,3-dihydro-1h-isoindol-1-one
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Overview
Description
6-Amino-2-(3-methoxypropyl)-2,3-dihydro-1h-isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolones Isoindolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(3-methoxypropyl)-2,3-dihydro-1h-isoindol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypropylamine and phthalic anhydride.
Cyclization Reaction: The key step involves the cyclization of the intermediate to form the isoindolone ring. This is usually achieved through a condensation reaction under acidic or basic conditions.
Amination: The final step involves the introduction of the amino group at the 6-position of the isoindolone ring. This can be accomplished using various amination reagents such as ammonia or primary amines.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(3-methoxypropyl)-2,3-dihydro-1h-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the isoindolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
6-Amino-2-(3-methoxypropyl)-2,3-dihydro-1h-isoindol-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, including natural products and synthetic analogs.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Applications: The compound is also explored for its use in the development of agrochemicals and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 6-Amino-2-(3-methoxypropyl)-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-bromopyridine: This compound shares a similar amino group but differs in its core structure and substituents.
6-Amino-4,5-di(substituted amino)-1,2-dihydro-1-hydroxy-2-iminopyrimidines: These compounds have a similar amino group but differ in their ring structure and functional groups.
Uniqueness
6-Amino-2-(3-methoxypropyl)-2,3-dihydro-1h-isoindol-1-one is unique due to its specific isoindolone ring structure and the presence of the 3-methoxypropyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
6-amino-2-(3-methoxypropyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C12H16N2O2/c1-16-6-2-5-14-8-9-3-4-10(13)7-11(9)12(14)15/h3-4,7H,2,5-6,8,13H2,1H3 |
InChI Key |
JNVUQDGAZWGINP-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1CC2=C(C1=O)C=C(C=C2)N |
Origin of Product |
United States |
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